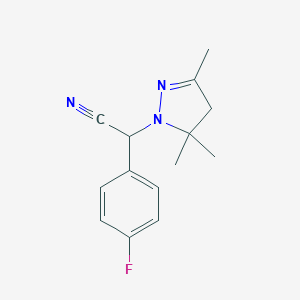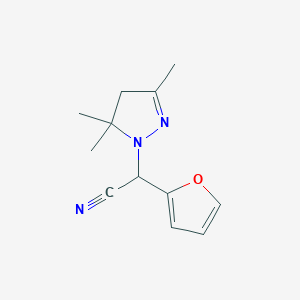![molecular formula C25H23N3O3 B257799 (4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B257799.png)
(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of pyrazolines and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile involves the inhibition of inflammatory mediators such as prostaglandins and cytokines. It also has antioxidant properties and can scavenge free radicals. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile has been shown to have several biochemical and physiological effects. It can reduce inflammation and oxidative stress and protect against neurodegenerative diseases. This compound has also been shown to improve cardiac function and prevent heart damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile in lab experiments is its potential therapeutic properties. It can be used to study the mechanisms of inflammation, oxidative stress, and cancer progression. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the study of (4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile. One potential direction is the development of new synthesis methods to improve the yield and availability of this compound. Another direction is the study of its potential therapeutic properties in the treatment of neurodegenerative diseases, cardiovascular diseases, and cancer. Further research is also needed to understand its mechanism of action and identify potential drug targets.
Métodos De Síntesis
The synthesis method of (4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile involves the reaction of 4-hydroxy-3-methoxybenzaldehyde, 4-methoxyphenylhydrazine, benzaldehyde, and malononitrile in the presence of a catalyst. The reaction is carried out under reflux conditions and yields the desired compound in good yield.
Aplicaciones Científicas De Investigación
(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and antitumor activities. This compound has also been studied for its neuroprotective and cardioprotective effects.
Propiedades
Nombre del producto |
(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile |
|---|---|
Fórmula molecular |
C25H23N3O3 |
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
2-(4-hydroxy-3-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]acetonitrile |
InChI |
InChI=1S/C25H23N3O3/c1-30-20-11-8-17(9-12-20)21-15-22(18-6-4-3-5-7-18)28(27-21)23(16-26)19-10-13-24(29)25(14-19)31-2/h3-14,22-23,29H,15H2,1-2H3 |
Clave InChI |
LXHJXMMJSVZGTP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(C#N)C4=CC(=C(C=C4)O)OC |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(C#N)C4=CC(=C(C=C4)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(Benzyl-methyl-amino)-methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4](/img/structure/B257719.png)
![2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B257720.png)
acetonitrile](/img/structure/B257741.png)
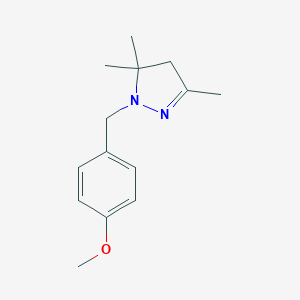



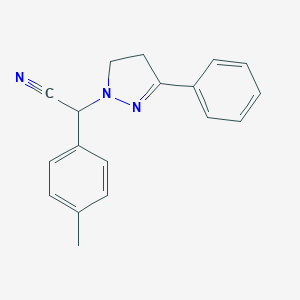
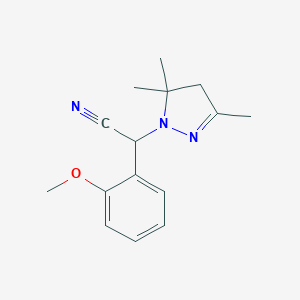
acetonitrile](/img/structure/B257751.png)
